molecular formula C11H21F2N B13216164 Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine

Cat. No.: B13216164
M. Wt: 205.29 g/mol
InChI Key: OGLNBWRXCCYDQJ-UHFFFAOYSA-N
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Description

Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine: is an organic compound that features a tert-butyl group attached to a cyclohexyl ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable precursor of the 4,4-difluorocyclohexylmethyl group. One common method is the reductive amination of 4,4-difluorocyclohexanone with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Chemistry: Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclohexyl ring can enhance binding affinity and selectivity, making it a valuable compound in drug design. The tert-butyl group can provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • Tert-butyl[(4,4-difluorocyclohexyl)methyl]carbamate
  • Tert-butyl[(4,4-difluorocyclohexyl)methyl]ether
  • Tert-butyl[(4,4-difluorocyclohexyl)methyl]sulfide

Comparison: Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity compared to its carbamate, ether, and sulfide analogs. The amine group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C11H21F2N

Molecular Weight

205.29 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H21F2N/c1-10(2,3)14-8-9-4-6-11(12,13)7-5-9/h9,14H,4-8H2,1-3H3

InChI Key

OGLNBWRXCCYDQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCC(CC1)(F)F

Origin of Product

United States

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